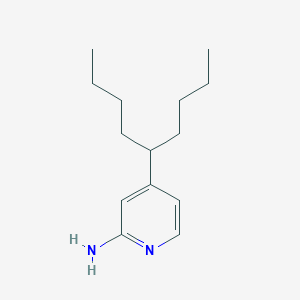

4-(nonan-5-yl)pyridin-2-amine

Description

Significance of Pyridine-Based Chemical Structures in Advanced Scientific Investigations

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. Current time information in Bangalore, IN.nih.govmdpi.comnih.gov Its structural similarity to benzene, coupled with the electronic influence of the nitrogen atom, imparts unique properties such as basicity, polarity, and the ability to participate in hydrogen bonding. researchgate.net These characteristics make pyridine derivatives highly sought-after in drug discovery, as they can significantly influence a molecule's pharmacological profile, including its solubility, bioavailability, and interaction with biological targets. nih.gov

Pyridine scaffolds are integral components of numerous FDA-approved drugs, demonstrating their therapeutic relevance across a wide spectrum of diseases. bohrium.com Their versatility is further highlighted by their application in agrochemicals, catalysis, and the synthesis of complex natural products. nih.gov The continuous exploration of novel pyridine derivatives remains a vibrant area of research, with the goal of identifying new therapeutic agents and functional materials. researchgate.netbohrium.com

Contextualizing the 4-(nonan-5-yl)pyridin-2-amine Motif within Heterocyclic Chemistry Research

The compound this compound features a pyridin-2-amine core substituted at the 4-position with a nonan-5-yl group. The pyridin-2-amine moiety itself is a significant pharmacophore, known to be a key structural element in a variety of biologically active molecules. The amino group at the 2-position can act as a hydrogen bond donor and a site for further chemical modification, making it a versatile building block in drug design.

The defining feature of this particular molecule is the large, non-polar nonan-5-yl substituent. The introduction of such a lipophilic alkyl chain at the 4-position of the pyridine ring can dramatically alter the physicochemical properties of the parent pyridin-2-amine. This modification is expected to increase the molecule's lipophilicity, which can influence its membrane permeability and interaction with hydrophobic pockets in biological targets.

The synthesis of this compound has been reported via the amination of 4-(5-nonyl)pyridine (B1580862). In a specific synthetic protocol, 4-(5-nonyl)pyridine is reacted with sodamide in N,N-dimethylaniline at elevated temperatures. This process yields 2-amino-4-(5-nonyl)pyridine, along with a bipyridyl byproduct. nih.gov

Synthesis Data for this compound

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 4-(5-nonyl)pyridine | Sodamide | N,N-dimethylaniline | 175°-180° C | 2-amino-4-(5-nonyl)pyridine | 38.9% |

This data is derived from a documented synthesis procedure. nih.gov

Research Trajectories and Unexplored Potential of Analogous Chemical Entities

While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, the structure-activity relationships of analogous compounds offer valuable insights into its potential applications. The exploration of 4-substituted pyridin-2-amines has been a fruitful area of research, leading to the discovery of compounds with a range of biological activities.

The introduction of various substituents at the 4-position of the pyridine ring has been shown to modulate the activity of these compounds against different biological targets. For instance, the nature of the substituent can influence the molecule's ability to inhibit enzymes or interact with receptors. Research into other 4-alkyl-pyridin-2-amines and related structures has pointed towards potential applications in areas such as neurodegenerative diseases and oncology.

The long alkyl chain in this compound suggests that its biological activity may be mediated by interactions with hydrophobic domains of proteins or by insertion into lipid bilayers. This raises the possibility of its use as a modulator of membrane-associated proteins or as a tool to probe hydrophobic binding sites.

Future research on this compound and its analogs could focus on several key areas:

Screening for Biological Activity: A comprehensive screening of the compound against a panel of biological targets, including kinases, ion channels, and G-protein coupled receptors, could uncover novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with variations in the alkyl chain length and branching, as well as modifications to the pyridin-2-amine core, would provide a deeper understanding of the structural requirements for activity.

Biophysical Characterization: Investigating the interaction of this compound with lipid membranes and its influence on membrane properties could reveal novel mechanisms of action.

The unique combination of a polar pyridin-2-amine head group and a large, non-polar alkyl tail makes this compound an intriguing subject for further investigation. Its study could lead to the development of new chemical probes or therapeutic leads with novel modes of action.

Structure

3D Structure

Properties

IUPAC Name |

4-nonan-5-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-3-5-7-12(8-6-4-2)13-9-10-16-14(15)11-13/h9-12H,3-8H2,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBMURBNJQQQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428538 | |

| Record name | 2-Pyridinamine, 4-(1-butylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72914-15-9 | |

| Record name | 2-Pyridinamine, 4-(1-butylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Computational and Theoretical Chemistry Studies of 4 Nonan 5 Yl Pyridin 2 Amine

Density Functional Theory (DFT) Applications in Compound Analysisnih.govresearchgate.netnih.gov

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic properties and structure of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for the analysis of moderately sized organic molecules like 4-(nonan-5-yl)pyridin-2-amine.

Electronic Structure Elucidation and Quantum Chemical Descriptorsresearchgate.net

DFT calculations are instrumental in elucidating the electronic structure of a molecule, providing insights into its reactivity and stability. Key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily obtained. The HOMO-LUMO energy gap is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other important descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in understanding the molecule's ability to accept or donate electrons in a chemical reaction. nih.gov For this compound, the electron-donating amino group and the alkyl chain are expected to influence the electron density distribution on the pyridine (B92270) ring, which can be quantified through these descriptors.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound calculated using DFT (B3LYP/6-311G(d,p))

| Descriptor | Value | Unit |

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 4.89 | eV |

| Electronegativity (χ) | 3.425 | eV |

| Chemical Hardness (η) | 2.445 | eV |

| Global Electrophilicity (ω) | 2.40 | eV |

| Dipole Moment | 2.15 | Debye |

Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.

Conformational Analysis through Theoretical Modelingd-nb.infonih.gov

The presence of a flexible nonan-5-yl group in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the atoms. Theoretical modeling, particularly using DFT methods, allows for the exploration of the potential energy surface of the molecule. By systematically rotating the rotatable bonds, various conformers can be generated and their relative energies calculated.

Molecular Docking Simulations for Ligand-Target Interactionscardiff.ac.ukacs.orgresearchgate.netnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Modes with Biomolecular Targetsd-nb.infonih.govbldpharm.com

Given the structural similarities of pyridin-2-amine derivatives to known kinase inhibitors, a hypothetical molecular docking study could be performed to predict the binding mode of this compound with a relevant biomolecular target, for instance, a protein kinase. d-nb.infocardiff.ac.uk The docking algorithm would explore various possible binding poses of the ligand within the active site of the protein, scoring them based on a force field that estimates the binding affinity.

Computational Assessment of Molecular Interactionscardiff.ac.ukacs.org

A detailed analysis of the docked pose provides a computational assessment of the specific molecular interactions between the ligand and the target. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential electrostatic or π-π stacking interactions. The strength and number of these interactions are critical for the stability of the ligand-protein complex.

Table 2: Hypothetical Molecular Interactions of this compound with a Protein Kinase Active Site

| Interaction Type | Interacting Residues of the Protein | Ligand Moiety Involved |

| Hydrogen Bond | Backbone NH of Valine | Pyridine Nitrogen |

| Hydrogen Bond | Backbone CO of Leucine | Amino Group Hydrogen |

| Hydrophobic Interaction | Phenylalanine, Leucine, Isoleucine | Nonyl Chain |

| π-π Stacking | Phenylalanine | Pyridine Ring |

Note: The data in this table is hypothetical and based on common binding modes of similar compounds.

Quantum Chemical Calculation Methodologies and Their Predictive Utilitynih.govresearchgate.netnih.gov

The choice of quantum chemical calculation methodology is crucial for the predictive utility of the results. The accuracy of the calculations depends on the level of theory and the basis set used. nih.govunipd.it

For a molecule like this compound, a common approach would be to use a hybrid DFT functional, such as B3LYP, which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. This is often paired with a Pople-style basis set, for example, 6-311G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. icm.edu.pl

More advanced methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy but at a significantly greater computational cost, making them more suitable for smaller systems or for refining the energies of specific conformers identified through DFT. nih.gov The predictive utility of these methods lies in their ability to provide reliable data on molecular geometries, electronic properties, and relative energies, which can guide experimental efforts and provide a deeper understanding of the compound's behavior at a molecular level. unipd.it

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Electron Density Distribution

Natural Bond Orbital (NBO) analysis is a powerful tool for examining the distribution of electron density and the nature of bonding within a molecule. uni-muenchen.dewisc.edu It provides a localized, Lewis-like picture of molecular bonding and allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. wisc.edunih.gov

In the case of this compound, NBO analysis would elucidate the charge distribution across the pyridine ring, the amino group, and the nonyl substituent. The analysis involves transforming the complex molecular wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.dewisc.edu This allows for the calculation of natural atomic charges and the investigation of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. scirp.org

A key aspect of NBO analysis is the examination of second-order perturbation theory energies, E(2), which quantify the stabilization energy resulting from charge transfer between donor and acceptor NBOs. scirp.orgugm.ac.id For this compound, significant charge transfer interactions would be expected. The lone pair electrons on the amino nitrogen (nN) and the pyridine nitrogen (nN) are key electron donors. These can delocalize into the antibonding π* orbitals of the pyridine ring, contributing to the resonance stabilization of the molecule.

A hypothetical table of the most significant stabilization energies from NBO analysis for this compound is presented below. These values are illustrative of the types of interactions and their relative strengths that would be anticipated from such a study.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Namino) | π* (C2-N1)pyridine | 45.8 | n → π |

| LP (Npyridine) | π (C2-C3)pyridine | 25.3 | n → π |

| π (C3-C4)pyridine | π (C5-C6)pyridine | 20.1 | π → π |

| σ (C5-Calkyl) | π (C3-C4)pyridine | 5.2 | σ → π |

| σ (C-H)alkyl | σ (C-C)alkyl | 2.7 | σ → σ* |

The NBO charge analysis would likely show a negative charge accumulation on the nitrogen atoms of the pyridine ring and the amino group, as well as on the carbon atoms of the pyridine ring attached to these nitrogens, reflecting their electronegativity and the effects of resonance. The hydrogen atoms of the amino group would exhibit a positive charge.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It is a visual representation of the electrostatic potential on the electron density surface of the molecule. nih.gov Different colors on the MEP map indicate different values of the electrostatic potential. researchgate.net Regions of negative potential, typically colored in shades of red and yellow, are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential. The most negative potential (red/yellow) would be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to the presence of lone pair electrons. researchgate.net These sites would be the most likely points for electrophilic attack, such as protonation or interaction with Lewis acids.

Conversely, the regions of highest positive potential (blue) would be located around the hydrogen atoms of the amino group. researchgate.net This indicates that these hydrogens are the most acidic protons in the molecule and are susceptible to interaction with nucleophiles or bases. The nonyl group, being largely nonpolar, would exhibit a relatively neutral potential (green).

The MEP map provides a clear and intuitive prediction of the molecule's reactivity, complementing the insights gained from NBO analysis. A hypothetical data table of MEP values at specific points on the molecular surface of this compound is provided below to illustrate these concepts.

| Atom/Region | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen (N1) | -45.2 | Electrophilic attack |

| Amino Nitrogen (Namino) | -38.7 | Electrophilic attack |

| Amino Hydrogens (H) | +30.5 | Nucleophilic attack |

| Aromatic Hydrogens (H) | +15.8 | Slightly electrophilic |

| Nonyl Group (average) | -2.5 to +2.5 | Largely non-reactive |

Structure Activity Relationship Sar Investigations of 4 Nonan 5 Yl Pyridin 2 Amine Derivatives

Systematic Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring is a key pharmacophore in many biologically active compounds, and its substitution pattern significantly modulates activity. In the context of 4-substituted pyridin-2-amine derivatives, modifications to the pyridine ring have been a major focus of SAR studies.

Research has shown that the electronic properties of substituents on the pyridine ring can have a profound impact on the basicity of the pyridine nitrogen and the 2-amino group, which in turn affects interactions with biological targets. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃) or chloro (Cl), at various positions on the pyridine ring has been explored. A comparative study on related pyridine derivatives highlighted that modifications at the 4-position can significantly influence cellular potency and selectivity. For example, exchanging a 4-methyl group with a stronger electron-donating group like a 4-methoxyl was found to decrease potency in some series, while electron-withdrawing fluorinated alkyl groups also resulted in lower potency compared to a 4-methyl derivative. nih.gov

Bioisosteric replacement of the pyridine ring's carbon atoms with nitrogen, to form a pyrimidine (B1678525) ring, has also been investigated. Such a change from a 2-aminopyridine (B139424) to a 2-aminopyrimidine (B69317) scaffold resulted in a significant loss of potency in one study, indicating the critical nature of the pyridine core for biological activity in that specific series. nih.gov The position of substituents is also crucial; studies on 4-substituted pyridine ligands have demonstrated that substitution at the 3 or 4-position provides the best correlation with basicity and, consequently, catalytic efficiency in certain reactions, whereas steric effects can become significant with substituents at the 2 or 6-positions. acs.org

The following table summarizes the general effects of systematic modifications to the pyridine ring on the biological activity of 4-substituted pyridin-2-amine analogs, based on established medicinal chemistry principles.

| Modification | Position | Substituent Type | General Effect on Activity | Rationale |

| Substitution | 4-position | Electron-withdrawing (e.g., -CF₃, -Cl) | Can modulate potency and selectivity. | Alters the electronic environment and basicity of the pyridine ring. nih.gov |

| 4-position | Electron-donating (e.g., -OCH₃) | May increase or decrease potency depending on the target. nih.gov | Modifies the basicity of the 2-aminopyridine head. nih.gov | |

| 3- or 5-position | Various | Can fine-tune activity and selectivity. | Less direct electronic influence on the 4-substituent but can affect overall molecular properties. | |

| Bioisosteric Replacement | Pyridine to Pyrimidine | N/A | Often leads to a significant change in activity, frequently a decrease. nih.gov | Alters the geometry and electronic distribution of the core scaffold. nih.gov |

Exploration of the Nonan-5-yl Side Chain Influence on Biological Recognition

The nonan-5-yl side chain at the 4-position of the pyridine ring is a significant feature of the molecule, primarily influencing its lipophilicity and steric profile. These properties are critical for its interaction with biological targets and its pharmacokinetic properties.

The length and branching of an alkyl side chain can dramatically affect how a molecule fits into a binding pocket of a receptor or enzyme. A bulky, branched side chain like the nonan-5-yl group can provide a larger surface area for van der Waals interactions, potentially increasing binding affinity. However, it can also introduce steric hindrance that prevents optimal binding. In the development of neuronal nitric oxide synthase (nNOS) inhibitors based on a 2-aminopyridine scaffold, the truncation of a longer side chain was investigated to reduce the number of rotatable bonds and modulate the molecule's conformation. nih.gov This highlights the importance of the side chain's length and flexibility.

The table below illustrates the expected influence of modifications to the nonan-5-yl side chain on the biological recognition of the parent compound.

| Modification | Property Affected | Expected Influence on Biological Recognition |

| Chain Length | Lipophilicity, Steric Bulk | Shorter chains may improve solubility but reduce binding affinity; longer chains may enhance binding but increase non-specific interactions. |

| Branching | Steric Hindrance, Conformational Rigidity | Increased branching can provide a better fit in some binding pockets but may cause steric clashes in others. |

| Introduction of Polar Groups | Hydrophilicity | Can improve solubility and introduce new hydrogen bonding opportunities, but may reduce membrane permeability. |

Impact of Amine Substitutions on Molecular Functionality

The 2-amine group on the pyridine ring is a crucial functional group that can participate in key hydrogen bonding interactions with biological targets. Modifications to this amine group, such as alkylation or acylation, can have a significant impact on the molecule's activity.

Studies on related 2-aminopyridine derivatives have shown that the basicity of the amine nitrogen is a critical parameter for biological activity. nih.gov Alkylation of the amine group, for example, to a methylamino or dimethylamino group, can alter its basicity and steric profile. In a series of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, 5-(methylamino) and 5-(ethylamino) analogs were found to be the most biologically active compounds, demonstrating that small alkyl substitutions on the amino group can be beneficial. nih.gov

The nature of the amine itself (primary vs. secondary) has also been shown to be a determining factor in reactivity and, by extension, biological function. In studies of aminolysis reactions, primary amines were found to be less reactive than isobasic secondary amines, a difference attributed to the microscopic rate constants of the reaction steps. nih.gov This suggests that the hydrogen-bonding capacity and steric environment of the amine group are finely tuned for optimal interaction with its target.

The following table outlines the impact of various substitutions on the amine group of 4-substituted pyridin-2-amine analogs.

| Modification | Substituent | Impact on Molecular Functionality |

| Alkylation | Methyl, Ethyl | Can modulate basicity and steric hindrance, potentially enhancing activity. nih.gov |

| Larger Alkyl Groups | May introduce excessive steric bulk, leading to reduced activity. | |

| Acylation | Acetyl, Benzoyl | Generally reduces the basicity of the amine and introduces a bulkier group, often leading to a loss of activity if the amine is a key hydrogen bond donor. |

| Conversion to Amide/Urea | Various | Alters the electronic and steric properties, potentially creating new interaction points with the target. |

Rational Design Principles Derived from SAR Analyses

The collective SAR data from studies on 4-(nonan-5-yl)pyridin-2-amine and related analogs provide a set of rational design principles that can guide the development of new compounds with improved properties. These principles are based on an understanding of the key interactions between the molecule and its biological target.

One of the primary principles derived from SAR analyses is the importance of balancing electronic and steric properties. For instance, while electron-withdrawing groups on the pyridine ring can enhance potency in some cases, they must be carefully chosen to avoid negatively impacting other properties like metabolic stability. acs.org The design of novel inhibitors often involves a "scaffold hopping" strategy, where the core structure is modified to find new chemical series with improved characteristics. sci-hub.se

Rational drug design also heavily relies on computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict how new derivatives will interact with their target. nih.govnih.gov These in-silico methods, when combined with experimental data, allow for a more targeted approach to drug discovery. rug.nl For example, molecular modeling can help to rationalize the importance of specific moieties, such as a cyanoacetyl or phenylmorpholine group, in inhibiting certain kinases. researchgate.net

Key rational design principles derived from the SAR of 4-substituted pyridin-2-amine derivatives include:

Fine-tuning Pyridine Ring Electronics: The potency and selectivity of these compounds can be modulated by the careful selection of substituents on the pyridine ring. A balance between electron-donating and electron-withdrawing groups is often necessary to optimize activity. nih.govacs.org

Optimizing the Hydrophobic Side Chain: The nonan-5-yl side chain plays a crucial role in target engagement through hydrophobic interactions. Its length, branching, and rigidity can be modified to improve binding affinity and selectivity. nih.gov

Preserving or Modifying the Key Amine Interactions: The 2-amine group is often a critical interaction point. Modifications should be considered carefully to either maintain essential hydrogen bonds or to introduce new, favorable interactions. nih.gov

Integrating Computational and Experimental Approaches: A combination of in-silico design and experimental validation is the most effective strategy for the rational design of new derivatives. nih.govnih.gov

Mechanistic Insights into Biological Target Engagement and Molecular Interactions

In Vitro Receptor Binding Affinity Profiling

Research into compounds structurally related to 4-(nonan-5-yl)pyridin-2-amine indicates that the pyridin-2-amine moiety can be a crucial element for binding to various receptors. While direct receptor binding studies for this compound are not presently available, the investigation of analogous compounds offers a window into its potential activities.

The specificity and selectivity of ligand-protein binding are often governed by subtle structural features of the molecule. For instance, in the context of morphan opioids, substitutions on the core structure significantly influence binding affinity and selectivity for opioid receptors. nih.gov Similarly, for derivatives of dibenzothiophene, the presence of a 1,4-diazabicyclo[3.2.2]nonane group was a key determinant for high-affinity binding to the α7-nicotinic acetylcholine (B1216132) receptor. nih.gov The development of a high-affinity fluorescent probe for the 5-HT2A receptor highlights the importance of specific structural motifs in achieving high-affinity and selective binding. nottingham.ac.uk For this compound, the nonan-5-yl group would be a key determinant of its binding profile, likely influencing its interaction with hydrophobic pockets within a target protein.

Enzyme Inhibition Studies and Kinetic Analysis (Non-Clinical Context)

The pyridin-2-amine core is a common feature in many enzyme inhibitors. Studies on related compounds suggest that this compound could potentially interact with several classes of enzymes.

The pyridin-2-amine moiety is a well-established scaffold in the design of kinase inhibitors.

PI3K/mTOR Pathway: Several potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways incorporate a pyridin-2-amine structure. For example, PQR309, a pan-class I PI3K/mTOR inhibitor, features a 4,6-dimorpholino-1,3,5-triazin-2-yl group attached to a pyridin-2-amine. nih.gov The morpholine (B109124) oxygen atom in these compounds can form a crucial hydrogen bond with the hinge region of the kinase. nih.gov Further modifications, such as the introduction of a difluoromethyl group on the pyridine (B92270) ring, have led to the development of highly potent and selective mTOR inhibitors like PQR620 and PQR626. acs.orgacs.orgresearchgate.net These studies underscore the importance of the substituted pyridin-2-amine core for potent and selective inhibition of the PI3K/mTOR pathway. nih.govresearchgate.net

CDK9 Inhibition: Derivatives containing a (pyridylpyrimidin-2-yl)amino moiety have been identified as novel inhibitors of Cyclin-Dependent Kinase 9 (CDK9). arabjchem.org Similarly, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives are also potent and selective CDK9 inhibitors. nih.govnih.gov These compounds often target the ATP-binding pocket of the kinase. nih.govnih.gov The development of 2,4,5-trisubstituted pyrimidine (B1678525) compounds has also yielded potent CDK9 inhibitors. cardiff.ac.uk

HDACs Inhibition: Histone deacetylase (HDAC) inhibitors represent another class of molecules where related structures are found. While not direct analogs, compounds like the benzamide (B126) derivative MS-275 show that aromatic amine structures can be effective HDAC inhibitors. nih.gov Other research has explored various chemical scaffolds for HDAC inhibition, indicating a broad potential for different molecular designs. researchgate.netarchivesofmedicalscience.comacs.org

The table below summarizes the inhibitory activities of some pyridin-2-amine analogs on different kinases.

| Compound Class | Target Kinase(s) | Key Structural Features | Reference(s) |

| 4,6-dimorpholino-1,3,5-triazine derivatives | PI3K/mTOR | Pyridin-2-amine core, morpholine groups | nih.govacs.orgacs.orgresearchgate.net |

| (Pyridylpyrimidin-2-yl)amino benzohydrazides | CDK9 | (Pyridylpyrimidin-2-yl)amino moiety | arabjchem.org |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | 4-(Thiazol-5-yl)pyrimidine core | nih.govnih.gov |

| 2,4,5-trisubstituted pyrimidines | CDK9 | Trisubstituted pyrimidine core | cardiff.ac.uk |

Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) have been identified as potent inhibitors of Bloom (BLM) helicase. nih.govnih.gov These compounds were discovered through high-throughput screening and subsequent medicinal chemistry optimization. nih.gov The inhibition of BLM helicase activity by these compounds was confirmed in DNA unwinding assays. nih.govresearchgate.net The mechanism of action for some of these inhibitors involves targeting the DNA binding function of the helicase. nih.gov

Aldose Reductase: The pyridin-2-amine scaffold has been explored for its potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. japsonline.comnanobioletters.comnih.gov While specific data on this compound is unavailable, various heterocyclic compounds have been investigated as aldose reductase inhibitors. openmedicinalchemistryjournal.com

Alpha-glucosidase: Alpha-glucosidase inhibitors are a therapeutic class for managing diabetes by delaying carbohydrate digestion. nih.govnih.govsemanticscholar.org While direct inhibition by this compound has not been reported, various nitrogen-containing heterocyclic compounds have been studied for this activity. researchgate.netcmu.ac.th

Cellular Pathway Perturbation Analyses (In Vitro Models)

The inhibition of key enzymes by pyridin-2-amine analogs leads to significant perturbations in cellular pathways in in vitro models.

PI3K/mTOR Pathway: Inhibitors like PQR309 and PQR620 have been shown to effectively block downstream signaling of the PI3K/mTOR pathway in cancer cell lines. nih.govacs.org This includes the inhibition of phosphorylation of key signaling molecules like Akt and S6 ribosomal protein. acs.org The antiproliferative effects of these compounds have been demonstrated across a panel of cancer cell lines. nih.govacs.org

CDK9 Pathway: Inhibition of CDK9 by related compounds leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, which in turn affects the transcription of short-lived anti-apoptotic proteins and can induce apoptosis in cancer cells. arabjchem.orgnih.gov

Bloom Helicase Inhibition: Inhibitors of BLM helicase have been shown to induce sister chromatid exchanges in cells, which is a characteristic feature of Bloom syndrome, indicating a direct impact on genomic stability pathways. nih.govresearchgate.net

Cell Cycle Progression and Apoptosis Induction in Cell Models

No studies have been published that investigate the effects of this compound on cell cycle progression or its ability to induce apoptosis in any cell models. Research on other substituted pyridin-2-amines has demonstrated cell cycle arrest and induction of apoptosis, but these effects are highly dependent on the specific chemical structure of the compound.

Investigation of Induced Cellular Responses (e.g., Vacuolization, Methuosis)

There is no documented evidence of this compound inducing cellular responses such as vacuolization or methuosis. While certain nitrogen-containing heterocyclic compounds have been identified as inducers of methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization, this has not been reported for the specific compound .

Signaling Pathway Involvement (e.g., MAPK/JNK pathway)

The scientific literature contains no information on the involvement of this compound with any signaling pathways, including the MAPK/JNK pathway. The interaction with such pathways is a key area of investigation for many anti-cancer drug candidates, but no such research has been published for this particular compound.

Catalytic and Materials Science Applications of 4 Nonan 5 Yl Pyridin 2 Amine Derivatives

Ligand Design in Transition-Metal Catalysis

The design of ligands is a cornerstone of modern transition-metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their robust coordination to a wide array of transition metals. researchgate.net The electronic properties and steric profile of the 4-(nonan-5-yl)pyridin-2-amine scaffold make its derivatives promising candidates for ligand development.

The 2-amino group can act as a primary coordination site, while the pyridine (B92270) nitrogen offers an additional point of interaction, allowing for bidentate chelation in appropriately designed derivatives. mdpi.com The large, branched nonyl group at the 4-position exerts a significant steric influence, which can be leveraged to create a specific pocket around the metal center, thereby controlling substrate approach and influencing regioselectivity and stereoselectivity in catalytic transformations. Furthermore, the alkyl group is electron-donating, which increases the electron density on the pyridine ring and enhances its σ-donating ability to the metal center. This can stabilize higher oxidation states of the metal during a catalytic cycle.

Pyridylidene amines (PYEs) and pyridylidene amides (PYAs), which can be derived from aminopyridines, are examples of ligands with flexible donor properties. acs.org This flexibility can be crucial in facilitating catalytic turnovers, especially in reactions involving changes in the metal's oxidation state. acs.org Derivatives of this compound could be envisioned to form such ligand systems, where the nonyl group would further modulate the ligand's steric and electronic environment.

The functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. Transition-metal catalysis has emerged as a powerful tool for these transformations, with pyridine-based ligands playing a crucial role. These ligands can act as directing groups, positioning the metal catalyst in proximity to a specific C–H bond, or as ancillary ligands that modulate the catalyst's reactivity.

While direct experimental data on the use of this compound derivatives in C(sp³)–H alkylation is not extensively documented, the behavior of structurally similar pyridine-based ligands provides a strong indication of their potential. For instance, in iridium-catalyzed α-alkylation of amines, the nature of the pyridine-based directing group is critical. A comparison between a benzoxazol-2-yl and a 2-pyridyl directing group for the alkylation of 1,2,3,4-tetrahydroisoquinoline (B50084) showed that the 2-pyridyl derivative had low conversion and poor regioselectivity, highlighting the subtle yet critical role of the ligand structure. acs.org

The steric bulk of the nonan-5-yl group in a this compound-derived ligand could be advantageous in controlling selectivity. In palladium-catalyzed C–H arylation reactions, for example, the substituents on the pyridine ligand have been shown to be crucial for promoting the reaction and controlling regioselectivity. nih.gov It is conceivable that the bulky nonyl group could favor alkylation at less sterically hindered positions or create a chiral environment in appropriately designed ligands to induce enantioselectivity.

The table below presents representative examples of C(sp³)–H alkylation reactions where pyridine-type ligands have been instrumental, illustrating the types of transformations where derivatives of this compound could potentially be applied.

| Catalyst/Ligand System | Substrate | Alkylating Agent | Product | Yield (%) | Reference |

| [Ir(cod)Cl]₂ / N-(diisopropylphosphanyl)-N-(pyridin-2-yl)pyridin-2-amine | 2-methylquinoline | Benzyl alcohol | 2-phenethylquinoline | - | mdpi.com |

| Cationic rare-earth catalysts | Pyridine | 1-octene | 2-octylpyridine | - | organic-chemistry.org |

| Imidazolin-2-iminato-ligated scandium complexes | 2,6-dialkylpyridines | Alkenes | Alkylated pyridine derivatives | up to 99 | researchgate.net |

This table presents data for analogous pyridine-based ligand systems to illustrate the potential applications of this compound derivatives, as direct data for this specific compound is not available.

Novel Applications in Chemical Biology Tools and Research Probes

The interface of chemistry and biology constantly seeks new molecular tools to probe and manipulate biological systems. Pyridine derivatives are a common motif in bioactive molecules and pharmaceuticals. nih.gov The structural features of this compound suggest that its derivatives could be developed into valuable chemical biology tools.

The lipophilic nature of the nonan-5-yl chain is a prominent feature. This long alkyl group can facilitate the partitioning of the molecule into lipid bilayers, making its derivatives potential candidates for studying or targeting membrane-associated proteins. It could also be used to improve the cellular uptake of molecules that would otherwise be membrane-impermeable.

Furthermore, the pyridin-2-amine core is a versatile scaffold for further functionalization. For instance, it can be elaborated into structures that mimic or inhibit the function of biological molecules. Substituted ring-fused 2-pyridones have been shown to have antibacterial effects by inhibiting pili assembly in uropathogenic Escherichia coli. Following this concept, derivatives of this compound could be synthesized and screened for similar or novel biological activities. The nonyl group could potentially enhance such activity by promoting interaction with hydrophobic pockets in target proteins.

The development of fluorescent probes is another area where derivatives of this compound could be impactful. By attaching a fluorophore to the this compound scaffold, the resulting probe would possess a lipophilic tail, potentially directing it to specific cellular compartments or enabling the study of hydrophobic environments. For example, ring-fused 2-pyridones have been functionalized with BODIPY and coumarin (B35378) fluorophores to study bacterial virulence mechanisms.

In medicinal chemistry, the pyridin-2-amine moiety is found in a number of compounds investigated for various therapeutic applications, including as inhibitors of kinases. mdpi.com The synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of new bioactive molecules with potential therapeutic applications. The nonyl group would provide a significant hydrophobic component, which could be critical for binding to the active sites of certain enzymes.

Advanced Research Directions and Future Perspectives

Development of Next-Generation Pyridine-2-amine Based Research Probes

The development of molecular probes is crucial for understanding complex biological systems. The pyridine-2-amine core is a versatile platform for creating such tools, particularly fluorescent probes for sensing metal ions and changes in pH. semanticscholar.orgresearchgate.net

For 4-(nonan-5-yl)pyridin-2-amine, the introduction of the large nonyl group is expected to significantly enhance its lipophilicity. This property could be harnessed to design probes that specifically target and embed within lipid-rich environments like cell membranes or lipid droplets. By functionalizing the amine group or the pyridine (B92270) ring with a fluorophore, researchers could create probes to visualize and quantify dynamic processes within these cellular compartments.

Future research could focus on developing "turn-on" fluorescent probes where the fluorescence is initially quenched and only activates upon binding to a specific analyte within the membrane. semanticscholar.org The nonyl group would act as an anchor, while the pyridine-2-amine unit could serve as the recognition site for targets such as specific metal ions or changes in the local microenvironment's polarity. nih.gov Such probes would be invaluable for studying cellular metabolism and signaling pathways.

Emerging Methodologies for Synthesis and Functionalization of Pyridine Amines

The synthesis of specifically substituted pyridines like this compound traditionally relies on multi-step sequences, often starting from pre-functionalized precursors. rsc.org However, modern synthetic chemistry is moving towards more efficient and sustainable methods, particularly direct C–H functionalization. researchgate.netrsc.orgnih.gov

Emerging strategies that could revolutionize the synthesis and derivatization of this compound include:

Late-Stage C–H Functionalization: Techniques involving transition metal catalysis (e.g., using palladium, rhodium, or iridium) could allow for the direct introduction of new functional groups onto the pyridine ring of the existing this compound molecule. nih.gov This avoids lengthy de novo synthesis and allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, C-H activation could enable the introduction of functional groups at the C3, C5, or C6 positions, which would be challenging to achieve through classical methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful way to form new bonds. acs.org This could be applied to functionalize the picolyl C-H bonds of the nonyl group's attachment point or other positions on the pyridine ring, opening up new chemical space for exploration. acs.org

Flow Chemistry: Integrating synthetic methods, such as microwave-assisted synthesis or flow chemistry, can accelerate the production of pyridine derivatives. researchgate.net An automated flow synthesis setup could enable the high-throughput generation of a library based on the this compound scaffold for subsequent screening.

These advanced methodologies promise to make the synthesis and diversification of complex pyridine amines more efficient, cost-effective, and environmentally friendly. researchgate.net

Unveiling Novel Biological Roles through High-Throughput Screening and Omics Approaches (Non-Clinical)

To discover the non-clinical biological functions of this compound and its derivatives, high-throughput screening (HTS) is an indispensable tool. google.com By screening large libraries of compounds against a wide array of biological targets, researchers can identify novel activities and potential starting points for new research tools or therapeutic agents. wipo.intnih.gov

Given the structure of this compound, HTS campaigns could be particularly fruitful in areas such as:

Ion Channel Modulation: The lipophilic nature of the nonyl group may facilitate interaction with transmembrane proteins like ion channels.

Enzyme Inhibition: The pyridine-2-amine motif is present in many kinase inhibitors. researchgate.netcardiff.ac.uk Screening against a panel of kinases or other enzymes could reveal unexpected inhibitory activities.

Protein-Protein Interaction Disruption: The compound could potentially interfere with protein-protein interactions, particularly those occurring at membrane surfaces.

Following initial HTS hits, "omics" technologies can provide deeper insights. For example:

Chemoproteomics: This approach can identify the direct protein targets of the compound in a complex biological sample, revealing its mechanism of action.

Transcriptomics (RNA-Seq): By analyzing changes in gene expression after treating cells with the compound, researchers can understand its downstream effects on cellular pathways.

These unbiased, large-scale approaches are powerful engines for discovering previously unknown biological roles for novel chemical entities. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. pubcompare.aiethz.ch For a scaffold like this compound, these computational tools offer powerful predictive capabilities.

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from existing pyridine and aminopyridine libraries. researchgate.netchemrevlett.com These models can predict various properties for this compound and its hypothetical derivatives without the need for immediate synthesis and testing.

Table 1: Potential AI/ML Applications for this compound Research

| AI/ML Application | Description | Potential Impact | Relevant Research Areas |

|---|---|---|---|

| Property Prediction (QSPR) | Training models on existing datasets to predict physicochemical properties like solubility, LogP, and pKa. researchgate.net | Guides the selection of derivatives with optimal properties for specific applications (e.g., brain penetrance). researchgate.net | Probe Development, Synthetic Chemistry |

| Activity Prediction (QSAR) | Developing models to predict biological activity against specific targets (e.g., kinases, GPCRs) based on molecular structure. chemrevlett.com | Prioritizes which new analogues to synthesize, saving time and resources. | High-Throughput Screening, Non-Clinical Biology |

| De Novo Design | Using generative models to design novel molecules based on the pyridine-2-amine scaffold with desired properties. ethz.ch | Creates innovative structures that human chemists might not have conceived. | Synthetic Chemistry, Probe Development |

| Retrosynthesis Prediction | Employing AI to propose efficient synthetic routes for novel, designed analogues. acs.org | Accelerates the synthesis of promising new compounds identified by other AI models. | Synthetic Chemistry |

Generative AI for de novo Design: Beyond prediction, generative AI models can design entirely new molecules. By providing the model with the this compound scaffold and a set of desired properties (e.g., high affinity for a specific protein target, low predicted toxicity), the AI can generate novel, synthesizable structures for further investigation. This approach, combined with AI-driven retrosynthesis planning, can dramatically accelerate the discovery and development cycle. acs.org

Table 2: Computationally Predicted Physicochemical Properties This table presents illustrative data for the target compound and related structures, as might be generated by QSPR models. Actual experimental values may vary.

| Compound | Molecular Formula | Predicted cLogP | Predicted pKa (Strongest Basic) | **Predicted Polar Surface Area (Ų) ** |

| This compound | C₁₄H₂₄N₂ | 4.5 | 6.8 | 38.9 |

| Pyridin-2-amine | C₅H₆N₂ | 0.5 | 6.7 | 38.9 |

| 4-tert-butylpyridin-2-amine | C₉H₁₄N₂ | 2.1 | 6.9 | 38.9 |

The integration of AI and ML promises to rationalize the exploration of the chemical space around this compound, making the journey from initial concept to functional application more efficient and data-driven. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(nonan-5-yl)pyridin-2-amine, and how do reaction conditions influence yield?

Methodology :

- Nitro precursor reduction : Start with 5-nitro-4-(nonan-5-yl)pyridine and reduce using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). Monitor reaction progress via TLC or HPLC .

- Cross-coupling strategies : Use Suzuki-Miyaura coupling with a boronic acid derivative of nonan-5-yl and a halogenated pyridin-2-amine precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the amine product. Validate purity via LCMS (ESI) for molecular ion detection (e.g., [M+H]⁺) .

Q. How do NMR and LCMS techniques resolve structural ambiguities in this compound?

Methodology :

- ¹H NMR : Assign peaks using DMSO-d₆ or CDCl₃ at 600 MHz. Key signals: aromatic protons (δ 6.5–8.5 ppm for pyridine), aliphatic nonan-5-yl chain (δ 0.5–2.5 ppm), and NH₂ (δ ~5 ppm, broad, exchangeable). Compare with analogous pyridin-2-amine derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) .

- LCMS : Use electrospray ionization (ESI) to confirm molecular weight (e.g., [M+H]⁺ = calculated mass ± 0.5 Da). Monitor fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. What strategies optimize the selectivity of this compound in kinase inhibition assays?

Methodology :

- Structure-activity relationship (SAR) : Replace the nonan-5-yl chain with shorter/longer alkyl groups or cyclic substituents (e.g., morpholine, piperidine) to assess steric/electronic effects on target binding .

- Kinase profiling : Screen against a panel of kinases (e.g., PI3K, mTOR) using fluorescence polarization or TR-FRET assays. Compare IC₅₀ values with reference inhibitors like PQR530 .

- Docking studies : Use molecular dynamics simulations (e.g., PDB ID: 2WOT) to model interactions between the pyridin-2-amine core and kinase ATP-binding pockets .

Q. How can conflicting solubility or stability data for this compound be resolved?

Methodology :

- Solubility testing : Perform equilibrium solubility assays in PBS (pH 7.4), DMSO, and simulated biological fluids. Use HPLC-UV to quantify dissolved compound .

- Stability analysis : Incubate under accelerated conditions (40°C/75% RH) and monitor degradation via LCMS. Identify hydrolytic or oxidative byproducts (e.g., nitroso derivatives) .

- Counteract instability : Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous stability .

Q. What orthogonal assays validate the biological activity of this compound in cellular models?

Methodology :

- Proliferation assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., OVCAR-3) to correlate IC₅₀ with kinase inhibition data .

- Biomarker analysis : Quantify phosphorylation of downstream targets (e.g., AKT, S6K) via Western blot or ELISA after compound treatment .

- Off-target effects : Perform RNA-seq or phosphoproteomics to identify unintended pathways affected by the compound .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for pyridin-2-amine derivatives?

Methodology :

- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation (e.g., nitro reduction intermediates) and optimize reaction time .

- Byproduct identification : Characterize impurities via HRMS or 2D NMR (e.g., COSY, HSQC) to trace competing pathways (e.g., over-reduction to hydroxylamine) .

Q. Why do computational predictions of this compound’s binding affinity conflict with experimental data?

Methodology :

- Force field validation : Compare docking results using AMBER vs. CHARMM force fields to assess conformational sampling accuracy .

- Solvent effects : Include explicit water molecules or membrane bilayers in MD simulations to model physiological conditions .

- Experimental validation : Perform SPR or ITC to measure binding kinetics and compare with docking scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.